6-氨基-5-氮杂胞苷

描述

6-Amino-5-azacytidine is a compound that has been studied for its potential biological activities, including its ability to inhibit the growth of bacteria such as E. coli and its effects on various cell lines. It is related to 5-azacytidine, a compound used in the clinical treatment of acute leukemia, and 2'-deoxy-5-azacytidine, which has shown effectiveness as an antileukemic agent in children .

Synthesis Analysis

The synthesis of 6-Amino-5-azacytidine involves the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate, followed by cyclization and subsequent ammono- or methanolysis to yield the desired product. This synthesis pathway demonstrates the compound's potential for modification and derivation, which could be useful for developing new therapeutic agents . Another method for synthesizing 6-azacytidine derivatives, including 6-Amino-5-azacytidine, involves the condensation of mercury salt of 5-methylthio-1,2,4-triazin-3(2H)-one with 1-chloro-2,3,5-tri-O-benzoyl-D-ribose, followed by ammonolysis .

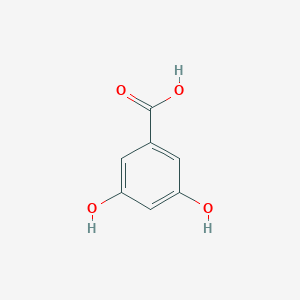

Molecular Structure Analysis

The molecular conformation of 6-Amino-5-azacytidine has been studied using 1H NMR spectroscopy. The data indicate a marked preference for the g+ rotamer around the C(5')-C(4') bond, a predominance of S conformation of the ribose ring, and a preference for anti conformation around the C-N glycosyl bond. These findings suggest a conformational resemblance of 6-Amino-5-azacytidine to purine nucleosides, which may be relevant to its biological activity .

Chemical Reactions Analysis

6-Amino-5-azacytidine has been shown to inhibit the growth of E. coli, indicating its potential as an antibacterial agent. However, its derivatives, such as the 6-methoxy and 6-oxo variants, do not exhibit the same bacteriostatic activity. This suggests that the amino group at the 6-position plays a critical role in the compound's biological activity . Additionally, the compound's interaction with DNA and its potential to adjust the stability of DNA duplexes with parallel strand orientation have been explored, which could have implications for its use in genetic research and therapy .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-Amino-5-azacytidine are not detailed in the provided papers, the synthesis and molecular structure analyses suggest that the compound is amenable to various chemical reactions and modifications. Its stability under acidic conditions and resistance to exonuclease degradation are notable properties that could influence its pharmacokinetic profile and therapeutic potential .

科学研究应用

DNA 甲基化和基因激活

6-氨基-5-氮杂胞苷,5-氮杂胞苷的衍生物,在DNA 甲基化和基因激活中发挥重要作用。5-氮杂胞苷被合并到DNA中,抑制DNA 甲基化,导致相关基因的激活。这一特性引起了对Decitabine的兴趣,这是一种相关化合物,用于治疗发生关键基因表观遗传沉默的癌症(Christman, 2002)。

细胞分化

对小鼠胚胎细胞的研究表明,像5-氮杂胞苷这样的核苷类似物会引起分化的显著变化,展示了DNA修饰在这一过程中的作用。然而,6-氨基-5-氮杂胞苷并没有表现出类似的效果,突显了这些化合物在影响细胞表型方面的特异性(Jones & Taylor, 1980)。

抑制机制和生物效应

6-氨基-5-氮杂胞苷干扰嘌呤代谢,不同于5-氮杂胞苷,后者影响嘧啶合成和DNA 甲基化。6-氨基-5-氮杂胞苷的独特抑制机制有助于产生其与5-氮杂胞苷及相关化合物不同的生物效应(Čihák, Veselý, & Skoda, 1985)。

通过DNA 甲基化实现转基因沉默

对中国仓鼠细胞的研究表明,5-氮杂胞苷可以诱导转基因特异性DNA 甲基化和染色质浓缩,有助于转基因沉默。这一机制可以进一步探讨,以了解细胞中对外源DNA沉默的控制(Broday, Lee, & Costa, 1999)。

化疗应用

6-氨基-5-氮杂胞苷的前体5-氮杂胞苷在白血病治疗中显示出有效性,并正在探索其他化疗应用。通过抑制DNA 甲基化影响基因表达的能力使其成为治疗各种癌症的潜在候选药物(Von Hoff, Slavik, & Muggia, 1976)。

安全和危害

The safety data sheet for 6-Amino-5-azacytidine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

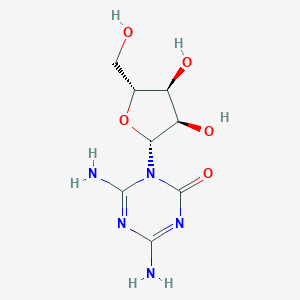

IUPAC Name |

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIDXKTBPRKSK-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-azacytidine | |

CAS RN |

105331-00-8 | |

| Record name | 6-Amino-5-azacytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINO-5-AZACYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。